2-Chloro-5-fluoropyridin-3-amine

Descripción

Significance of Pyridine (B92270) Derivatives in Advanced Chemical Synthesis and Medicinal Chemistry

Pyridine and its derivatives are fundamental scaffolds in the realm of chemical sciences, particularly in medicinal chemistry. researchgate.netsciencepublishinggroup.comresearchgate.net The pyridine ring, a six-membered heteroaromatic ring containing a nitrogen atom, is a core component of numerous natural products, including vitamins and alkaloids. researchgate.net Its structural similarity to benzene, with one CH group replaced by nitrogen, imparts unique properties such as weak basicity, water solubility, and the ability to form hydrogen bonds, which are highly desirable in drug design. researchgate.netjchemrev.com

The versatility of the pyridine scaffold has led to its incorporation into a vast array of FDA-approved drugs, and it is estimated to be a nuclear component in over 7,000 existing medicinally important molecules. rsc.org Pyridine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, antioxidant, anti-inflammatory, and antihypertensive properties. jchemrev.com The ability to functionalize the pyridine ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its pharmacological profile and mechanism of action. jchemrev.comrsc.org This has made pyridine and its analogues a "privileged scaffold" in drug discovery, with a continuous stream of new pyridine-based drug candidates expected in the coming years. rsc.org

Overview of Halogenation and Amination Strategies in Pyridine Chemistry

The functionalization of pyridine rings through halogenation and amination is a cornerstone of synthetic organic chemistry, providing access to a diverse range of valuable intermediates. mountainscholar.orgnih.gov However, the selective introduction of these functional groups presents significant challenges due to the electronic nature of the pyridine ring.

Halogenation: The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene. nih.govchemrxiv.org Halogenation via EAS typically requires harsh conditions, such as high temperatures and the use of strong acids, and often leads to a mixture of regioisomers, with a general preference for the 3-position. nih.govchemrxiv.org To overcome these limitations, various strategies have been developed for regioselective halogenation. These include:

Directed metalation-trapping sequences , which utilize directing groups to achieve selectivity. nih.gov

Conversion to pyridine N-oxides , which activates the ring for 4-selective nitration, followed by conversion to the corresponding halopyridine. nih.gov

Use of heterocyclic phosphonium (B103445) salts , which can be selectively formed at the 4-position and subsequently displaced by halide nucleophiles. mountainscholar.orgnih.govacs.org

Ring-opening/ring-closing strategies , which temporarily transform the pyridine into a more reactive intermediate to allow for selective halogenation. chemrxiv.org

Amination: The introduction of an amino group onto the pyridine ring is equally important for synthesizing biologically active molecules. nih.gov While classical methods like the Chichibabin reaction can introduce an amino group at the 2-position, its harsh conditions limit its generality. nih.gov Modern approaches often rely on:

Nucleophilic aromatic substitution (SNAr) on pre-halogenated pyridines. nih.gov

Metal-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination. nih.gov

Conversion to heterocyclic phosphonium salts , which can then react with nitrogen nucleophiles like sodium azide (B81097) to introduce an amino group selectively, often at the 4-position. nih.gov

These advanced strategies provide chemists with a toolbox to synthesize specifically substituted pyridines that are crucial for developing new pharmaceuticals and materials. mountainscholar.orgnih.gov

Positioning of 2-Chloro-5-fluoropyridin-3-amine within Contemporary Research Frameworks

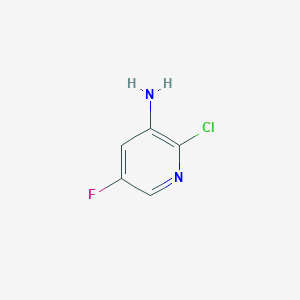

The chemical compound this compound is a halogenated aminopyridine that embodies the synthetic utility discussed previously. Its structure, featuring a pyridine core substituted with a chlorine atom, a fluorine atom, and an amino group, makes it a highly functionalized and valuable building block in contemporary chemical synthesis.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 884495-37-8 | pharmaffiliates.comepa.gov |

| Molecular Formula | C₅H₄ClFN₂ | nih.gov |

| Molecular Weight | 146.55 g/mol | nih.gov |

| Canonical SMILES | C1=C(C=NC(=C1N)Cl)F | nih.gov |

| InChIKey | MSCZFRUXABFTJN-UHFFFAOYSA-N | nih.gov |

The strategic placement of the substituents on the pyridine ring of this compound offers multiple reactive sites for further chemical transformations. The presence of both a chloro and a fluoro substituent is particularly noteworthy, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. nbinno.commdpi.com The amino group provides a key nucleophilic center and a site for forming amides and other nitrogen-containing linkages, which are prevalent in pharmaceuticals. This trifunctional scaffold serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. vivanacl.com Its structure is representative of the types of highly substituted heterocyclic compounds that are in demand for the development of novel therapeutic agents and functional materials.

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-5-fluoropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCZFRUXABFTJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660559 | |

| Record name | 2-Chloro-5-fluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-37-8 | |

| Record name | 2-Chloro-5-fluoro-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884495-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-fluoro-3-pyridinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0884495378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-fluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-fluoro-3-pyridinamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3T5GB4Z5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Chloro 5 Fluoropyridin 3 Amine

Established Synthetic Routes and Reaction Pathways

The construction of the 2-Chloro-5-fluoropyridin-3-amine scaffold relies heavily on multi-step syntheses starting from readily available pyridine (B92270) derivatives. These routes are designed to introduce the chloro, fluoro, and amino groups in a controlled and regioselective manner.

Multi-step Syntheses from Precursors

Multi-step synthesis is a cornerstone for obtaining this compound, allowing for the precise installation of functional groups.

A prevalent strategy involves the direct amination of a dihalogenated fluoropyridine precursor. A notable example is the ammonification of 2,3-dichloro-5-fluoropyridine (B57959). In a patented process, 2,3-dichloro-5-fluoropyridine is treated with aqueous ammonia (B1221849) to selectively displace the chlorine atom at the 3-position, yielding this compound. google.com This regioselectivity is attributed to the electronic effects of the fluorine atom and the existing chlorine atom on the pyridine ring. The reaction typically proceeds with high yield, offering a straightforward route to the target molecule. google.com

Another approach starts with 2,6-dichloro-5-fluoronicotinamide, which can undergo a Hofmann degradation reaction. This classic transformation uses bromine and sodium hydroxide (B78521) to convert the amide functional group into a primary amine, providing an alternative pathway to the desired 3-amino-substituted pyridine.

A summary of a typical amination reaction is presented below:

| Starting Material | Reagents | Product | Yield |

| 2,3-dichloro-5-fluoropyridine | Aqueous Ammonia | This compound | 85.26% google.com |

The regioselective synthesis of polysubstituted pyridines is crucial for accessing complex molecules like this compound. Researchers have developed methods to control the position of functional group introduction on the pyridine ring.

One such approach involves the lithiation of 2-chloropyridines. For instance, the lithiation of 2-chloro-5-bromopyridine using lithium diisopropylamide (LDA) has been shown to proceed with high regioselectivity at the 4-position. mdpi.com While not a direct synthesis of the target molecule, this principle of regioselective metalation is fundamental in creating specifically substituted pyridine building blocks that can be further elaborated to the desired product.

More recently, the synthesis of versatile building blocks like 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine has been reported, enabling the regioselective synthesis of various 2,3,5-trisubstituted pyridines. nih.gov This highlights the ongoing development of methods to achieve specific substitution patterns on the pyridine core, which is essential for the efficient synthesis of compounds like this compound.

Diazotization and Fluorination Strategies for Pyridine Systems

Diazotization of an amino group on the pyridine ring, followed by a fluorination reaction, represents another important class of synthetic strategies. These methods are particularly useful for introducing a fluorine atom at a specific position.

The conversion of an aminopyridine to a fluoropyridine is a key transformation in the synthesis of many fluorinated heterocycles. researchgate.net A general and widely used method for this conversion is the Balz-Schiemann reaction. wikipedia.org This reaction involves the diazotization of a primary aromatic amine with nitrous acid in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt. wikipedia.orgscientificupdate.com This isolated salt is then thermally decomposed to yield the corresponding aryl fluoride (B91410). wikipedia.orgscientificupdate.com

Innovations to the traditional Balz-Schiemann reaction include the use of other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which can lead to improved yields for certain substrates. wikipedia.org Additionally, conducting the diazotization in liquid hydrogen fluoride offers an alternative to the use of HBF₄. wikipedia.org

The Schiemann reaction has been successfully applied to the synthesis of various fluoropyridines. uark.edu For example, 3-fluoropyridine (B146971) can be prepared from 3-aminopyridine (B143674) via this method. acs.org The process involves the formation of the 3-pyridinediazonium (B14673259) tetrafluoroborate salt, which upon thermal decomposition, yields the desired 3-fluoropyridine. acs.org

While not a direct synthesis of this compound, this methodology is crucial for creating fluorinated pyridine intermediates. For instance, a synthetic route could involve the preparation of a suitably substituted aminopyridine precursor, followed by a Schiemann reaction to introduce the fluorine atom at the desired position. A multi-step sequence starting from 2-aminopyridine (B139424) has been proposed for the synthesis of 2-amino-5-fluoropyridine (B1271945), which involves nitrification, acetylation, reduction, diazotization, a Schiemann reaction, and finally hydrolysis. researchgate.netchemicalbook.com

A representative example of the Schiemann reaction is outlined below:

| Starting Amine | Reagents | Intermediate | Product |

| 4-Aminopyridine | HBF₄, NaNO₂ | 4-Pyridyldiazonium tetrafluoroborate | 4-Fluoropyridine |

Palladium-Catalyzed Amination Approaches

A prevalent and effective method for introducing the amine group onto the pyridine ring is through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This approach is favored for its efficiency and ability to form carbon-nitrogen bonds. The general principle involves reacting a halogenated pyridine precursor, such as 2,6-dichloro-3-fluoropyridine, with an amine source in the presence of a palladium catalyst. The use of ammonium (B1175870) salts as a source for ammonia in these reactions can be advantageous, as it allows for a lower, more controlled concentration of ammonia, which can reduce catalyst deactivation and minimize the safety hazards associated with heating gaseous ammonia in a sealed vessel. semanticscholar.org

Achieving chemoselectivity is a significant challenge in the amination of di- or poly-halogenated pyridines, where multiple halogen atoms are susceptible to substitution. The key to directing the amination to the desired position lies in the selection of appropriate ligands for the palladium catalyst. Bulky phosphine (B1218219) ligands, such as Xantphos, play a crucial role in controlling regioselectivity. These ligands coordinate to the palladium center, and their steric bulk can hinder the catalyst's approach to more sterically crowded positions on the pyridine ring, thereby preventing undesired side reactions like over-amination or dehalogenation.

In the synthesis of related aminoquinolines from dichloroquinolines, the choice of ligand has been shown to be critical for success. nih.gov For instance, while BINAP is a successful ligand in many cases, it may need to be replaced with other ligands like DavePhos, especially when dealing with sterically hindered amines or when aiming for diamination. nih.gov This principle of ligand-based control is directly applicable to the synthesis of this compound, where precise control is necessary to ensure the amino group is introduced at the C-3 position while the chlorine atom at the C-2 position remains intact.

The base and solvent system are integral components of palladium-catalyzed amination reactions, profoundly influencing reaction rates and outcomes. A strong, non-nucleophilic base is required to deprotonate the amine nucleophile and to neutralize the hydrogen halide formed during the reaction. Sodium tert-butoxide (t-BuONa) is a commonly used base in these systems. mdpi.com

The choice of solvent is equally critical. Aprotic solvents are typically used to avoid interference with the catalytic cycle. Toluene (B28343) and dioxane are frequently employed, often under reflux conditions to provide the necessary thermal energy for the reaction to proceed. mdpi.com For instance, a validated protocol for a related synthesis uses refluxing toluene as the solvent. The solvent's ability to dissolve the reactants and maintain the catalyst in an active state is paramount for reaction efficiency.

Optimization of Synthetic Conditions

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound, particularly for industrial-scale production. google.com This involves a systematic study of various parameters to find the ideal balance for the desired transformation.

Temperature is a critical parameter that directly affects reaction kinetics and selectivity. For palladium-catalyzed aminations, temperatures in the range of 80–120°C are often employed. Specifically, temperatures between 80°C and 100°C have been noted to enhance regioselectivity. In related synthetic steps for similar compounds, such as chlorination or esterification, temperatures can range from ambient (+20°C) up to 120°C. google.com

Pressure is another factor, although many syntheses are conducted at normal atmospheric pressure. prepchem.com However, reactions involving gaseous reagents like ammonia may require sealed vessels and elevated pressures. semanticscholar.org The optimization of both temperature and pressure is crucial to drive the reaction towards completion while minimizing the formation of byproducts.

Table 1: Temperature Effects on Related Pyridine Syntheses

| Reaction Type | Temperature Range (°C) | Source |

|---|---|---|

| Pd-catalyzed Amination | 80 - 120 | |

| Chlorination | 20 - 100 | google.com |

| Esterification | 50 - 120 | google.com |

Table 2: Solvent Systems in Pyridine Derivative Synthesis

| Solvent | Reaction Type | Source |

|---|---|---|

| Toluene | Pd-catalyzed Amination | |

| Xylene | Chlorination | google.com |

| Dioxane | Pd-catalyzed Amination | mdpi.com |

The efficiency of the synthesis is highly dependent on the chosen catalyst system, which comprises a palladium precursor and a specific ligand. A common and effective catalyst system involves Palladium(II) acetate (B1210297) (Pd(OAc)₂) as the palladium source paired with a bulky phosphine ligand like Xantphos. Another system uses Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or its more stable form Pd(dba)₂ with ligands such as BINAP or DavePhos. nih.govmdpi.com

Table 3: Common Catalyst Systems

| Palladium Source | Ligand | Application | Source |

|---|---|---|---|

| Pd(OAc)₂ | Xantphos | C-N Cross-coupling | |

| Pd(dba)₂ | BINAP | C-N Cross-coupling | nih.govmdpi.com |

| Pd(dba)₂ | DavePhos | C-N Cross-coupling | nih.govmdpi.com |

Purification Techniques for Isolation of the Target Compound

The isolation and purification of this compound from reaction mixtures are critical steps to ensure the high purity required for subsequent applications. Common techniques employed include extraction, crystallization, and chromatography.

Liquid-liquid extraction is a frequently utilized method to separate the target compound from the crude reaction mixture. For instance, after synthesis, the reaction product can be extracted using a suitable solvent like ethyl acetate. google.com The organic layers are then combined, dried over an agent such as anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product. google.com In some procedures, the filtrate is extracted multiple times with a solvent to maximize the yield. google.com

Crystallization is another key technique for purifying this compound. After initial extraction and solvent evaporation, the resulting residue can be triturated in a solvent like hexane (B92381) to induce precipitation. The solid is then filtered and dried to afford the purified product. Recrystallization from solvents such as dichloromethane (B109758) or ethyl acetate is recommended for achieving higher purity levels (>99%). Melt crystallization has also been explored for the purification of similar pyridine derivatives, where parameters like cooling rate, final crystallization temperature, and sweating rate are optimized to achieve high purity. researchgate.net

Column chromatography is employed when high purity is essential, particularly to separate the desired product from closely related isomers or byproducts. For example, silica (B1680970) gel filtration can be used to purify the product after initial workup. prepchem.com While effective, this method can be costly and may result in lower yields due to product loss on the column. google.com

Here is a summary of purification techniques:

| Technique | Description | Solvents/Reagents | Key Findings | Citation |

| Liquid-Liquid Extraction | Separation of the compound from the reaction mixture based on its solubility in immiscible liquids. | Ethyl acetate, Saturated sodium bicarbonate aqueous solution, Water, Chloroform. | Effective for initial workup and separation from aqueous layers. google.comgoogle.com | google.comgoogle.com |

| Crystallization | Purification of the solid compound by dissolving it in a hot solvent and allowing it to cool and form crystals. | Dichloromethane, Ethyl acetate, Hexane. | Can achieve >99% purity. Trituration in hexane is used to precipitate the product. prepchem.com | prepchem.com |

| Column Chromatography | Separation of components based on their differential adsorption onto a stationary phase. | Silica gel. | Used for high-purity applications but can be costly and lead to lower yields. google.comprepchem.com | google.comprepchem.com |

Emerging Synthetic Approaches and Future Directions

The chemical industry is continually seeking more efficient, scalable, and environmentally friendly methods for producing important intermediates like this compound. Green chemistry principles and flow chemistry are at the forefront of these efforts.

Green Chemistry Principles in the Synthesis of Halogenated Aminopyridines

Green chemistry aims to reduce the environmental impact of chemical processes. In the context of synthesizing halogenated aminopyridines, this involves using less hazardous solvents, reducing waste, and improving energy efficiency.

One approach is the use of greener solvents. For example, studies have explored the use of ethanol-water mixtures at room temperature for the synthesis of related pyridine derivatives, which significantly reduces the need for volatile and often toxic organic solvents. ijcrcps.com Another strategy is the use of catalysts to improve reaction efficiency and reduce the formation of byproducts. For instance, sodium tungstate (B81510) has been used as a catalyst in the one-step synthesis of aminopyridines from cyanopyridine. google.com The development of solvent-free reaction conditions is another key area of green chemistry research, which can lead to cleaner and more efficient syntheses. nih.gov

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch processing for the large-scale production of chemicals. ajinomoto.com It allows for better control over reaction parameters such as temperature and mixing, leading to higher yields, improved product quality, and enhanced safety, especially for hazardous reactions. youtube.comcontractpharma.com

The application of flow chemistry to the synthesis of halogenated aminopyridines and other active pharmaceutical ingredients (APIs) is a growing area of interest. nih.gov Continuous flow reactors can handle hazardous reagents more safely and can be easily scaled up from laboratory to industrial production. nih.govasymchem.com This technology is particularly well-suited for reactions involving organometallic chemistry and other hazardous processes that are often used in the synthesis of complex molecules. contractpharma.com The ability to perform multi-step syntheses in a continuous flow system further enhances its potential for efficient and scalable production. nih.gov

The adoption of these emerging technologies is expected to revolutionize the manufacturing of fine chemicals and pharmaceuticals, making the synthesis of compounds like this compound more sustainable and cost-effective. contractpharma.com

Reactivity and Chemical Transformations of 2 Chloro 5 Fluoropyridin 3 Amine

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for halopyridines. The outcome of such reactions on 2-Chloro-5-fluoropyridin-3-amine is dictated by the position and nature of the halogen substituents.

Reactivity of the Chloro Substituent

The chloro group at the C-2 position is highly susceptible to nucleophilic displacement. The C-2 position (α to the ring nitrogen) is electronically activated towards nucleophilic attack. The electron-withdrawing nature of the pyridine (B92270) nitrogen effectively stabilizes the negatively charged Meisenheimer intermediate formed during the reaction at this position.

In documented synthetic routes, the C-2 chlorine is selectively replaced by various nucleophiles. For instance, in the synthesis of precursors for potential influenza polymerase PB2 inhibitors, the chloro group is substituted by an amine. mdpi.com The reaction of a related starting material, 2-chloro-5-fluoronicotinic acid, with p-methoxybenzylamine proceeds via nucleophilic substitution at the C-2 position, displacing the chloride. mdpi.com This transformation highlights the pronounced reactivity of the C-2 chloro substituent, driven by the inherent electronic properties of the pyridine ring.

| Reactant | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-chloro-5-fluoronicotinic acid* | p-methoxybenzylamine, NaHCO3 | n-pentanol, 130 °C, 24 h | 5-fluoro-2-((4-methoxybenzyl)amino)nicotinic acid | 51.8% | mdpi.com |

*Note: This reaction is on a closely related substrate, demonstrating the reactivity of the 2-chloro position in a 5-fluoropyridine system.

Reactivity of the Fluoro Substituent

In contrast to the chloro group, the fluoro substituent at the C-5 position is significantly less reactive towards nucleophilic aromatic substitution. The C-5 position (β to the ring nitrogen) is not electronically activated for SNAr reactions. Nucleophilic attack at this site does not benefit from the same degree of resonance stabilization of the intermediate that is afforded to the C-2 and C-4 positions. Consequently, the C-F bond at the C-5 position remains intact under typical SNAr conditions that readily displace the C-2 chlorine. No instances of selective nucleophilic substitution at the C-5 position have been reported for this molecule, underscoring its inertness in this context.

Competitive Substitution Pathways and Regioselectivity

The regioselectivity of nucleophilic substitution on this compound is decisively controlled by the positions of the halogen atoms. While fluorine's high electronegativity can sometimes make it a better leaving group than chlorine in SNAr reactions on highly activated systems, this effect is secondary to positional activation on the pyridine ring.

The reaction proceeds exclusively via displacement of the chloro group at C-2 because this position is electronically activated by the ring nitrogen. The C-5 position, lacking such activation, is inert. Therefore, there is no significant competition between the two substitution pathways; the reaction is highly regioselective for the C-2 position. Synthetic applications consistently show that nucleophiles attack the C-2 carbon, leading to the formation of 2-substituted-5-fluoropyridin-3-amine derivatives. mdpi.com

Electrophilic Aromatic Substitution Reactions

Directing Effects of Existing Substituents

The regiochemical outcome of a potential electrophilic attack is determined by the cumulative directing effects of the substituents and the ring nitrogen.

-NH₂ (Amino) Group at C-3: This is a powerful activating group and is ortho, para-directing. It strongly directs incoming electrophiles to the C-2, C-4, and C-6 positions.

-Cl (Chloro) Group at C-2: This is a deactivating group but is ortho, para-directing. It directs towards the C-4 and C-6 positions.

-F (Fluoro) Group at C-5: This is also a deactivating group and is ortho, para-directing, pointing towards the C-4 and C-6 positions.

Pyridine Nitrogen: The ring nitrogen is strongly deactivating and is considered meta-directing for electrophilic attack, which corresponds to the C-3 and C-5 positions.

| Substituent/Feature | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Amino | C-3 | Activating | C-2, C-4, C-6 |

| Chloro | C-2 | Deactivating | C-4, C-6 |

| Fluoro | C-5 | Deactivating | C-4, C-6 |

| Pyridine Nitrogen | N-1 | Deactivating | C-3, C-5 |

Regiochemical Control in Electrophilic Attack

The combined influence of the substituents leads to a clear prediction for the site of electrophilic attack. The powerful activating and directing effect of the C-3 amino group is the dominant factor. It strongly favors substitution at its ortho (C-2, C-4) and para (C-6) positions.

The C-2 position is already substituted and sterically hindered.

The C-4 and C-6 positions are both activated by the amino group and the two halogen substituents.

Therefore, electrophilic substitution, if it were to occur, would be overwhelmingly directed to the C-4 and C-6 positions. Between these two, the C-4 position is sterically less hindered than the C-6 position (which is adjacent to the C-5 fluoro group). While no specific examples of electrophilic substitution on this compound are prominently reported, this analysis of substituent effects provides a strong basis for predicting the regiochemical outcome.

Cross-Coupling Reactions

The pyridine ring of this compound, substituted with a chlorine atom at the 2-position, serves as a substrate for several important palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing complex molecular architectures by forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base. libretexts.org The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgresearchgate.net

For this compound, the reaction would involve the coupling of the C2-position with a suitable boronic acid or ester. However, the reactivity of aryl halides in Suzuki couplings follows the general trend I > Br > OTf > Cl. researchgate.net Consequently, the chlorine atom on the pyridine ring presents a challenge due to the high energy barrier for the initial oxidative addition step. libretexts.org

To overcome this, highly active catalyst systems are typically required. Modern catalyst systems, often employing electron-rich, bulky phosphine (B1218219) ligands, have been developed to facilitate the coupling of less reactive aryl chlorides. libretexts.org While specific examples using this compound are not extensively documented in primary literature, the reaction is conceptually feasible under optimized conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Boronic Acid | Phenylboronic acid | Coupling Partner |

| Catalyst | Pd(OAc)₂ / SPhos | Palladium(0) source and ligand |

| Base | K₃PO₄ | Activates boronic acid |

| Solvent | Toluene (B28343)/Water | Reaction medium |

| Temperature | 80-110 °C | To overcome activation energy |

This table presents typical conditions for the Suzuki-Miyaura coupling of challenging aryl chlorides; specific conditions for this compound may require optimization.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide, catalyzed by a palladium complex. nih.gov This reaction is of immense importance in medicinal chemistry for synthesizing arylamines. The mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, amine coordination and deprotonation, and reductive elimination.

The reaction at the C2-chloro position of this compound would produce N2-substituted derivatives. As with Suzuki coupling, the reactivity of the C-Cl bond is a critical factor. Studies on dihalopyridines, such as 2-chloro-3-iodopyridine, have shown that amination occurs selectively at the more reactive C-I position. nih.gov Achieving amination at the C-Cl site often necessitates more forcing conditions or specialized catalyst systems. The use of bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) in combination with a strong base like LiHMDS has proven effective for the C-N coupling of challenging substrates like unprotected 3-halo-2-aminopyridines. organic-chemistry.org

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Amine | Morpholine | Coupling Partner |

| Catalyst | Pd₂(dba)₃ / BrettPhos | Palladium(0) source and ligand |

| Base | NaOtBu or LiHMDS | Amine deprotonation |

| Solvent | Toluene or THF | Reaction medium |

| Temperature | 80-110 °C | Reaction conditions |

This table illustrates general conditions for the Buchwald-Hartwig amination of aryl chlorides. The specific reaction with this compound may require careful optimization.

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki and Buchwald-Hartwig reactions, the C-Cl bond in this compound can participate in other important transformations, such as the Sonogashira coupling.

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides to synthesize substituted alkynes. wikipedia.orglibretexts.orgnih.gov This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. wikipedia.org The reaction has been successfully applied to various dihalogenated aminopyridines. researchgate.net For instance, the synthesis of 2,5-disubstituted 7-azaindoles has been achieved from 2-amino-5-bromo-3-iodopyridine (B1270907) using sequential Sonogashira couplings. researchgate.net This highlights the differential reactivity of the halogens, which can be exploited for selective functionalization. Coupling at the C-Cl position of this compound would likely require robust catalyst systems, similar to those needed for other cross-couplings of aryl chlorides.

Reactions Involving the Amine Functionality

The primary amino group at the C3 position is a key site of reactivity, readily undergoing classical amine reactions such as acylation and alkylation.

Acylation Reactions

The amine group of this compound can be easily acylated using various acylating agents, such as acid chlorides or anhydrides, to form the corresponding amides. This reaction is often used as a protecting strategy or to introduce new functional moieties. For example, acetylation with acetic anhydride (B1165640) is a common transformation. researchgate.net Research on the synthesis of 2-amino-5-fluoropyridine (B1271945) has detailed the use of amino acetylation as a key step in a multi-step synthetic route.

Table 3: Representative Acylation of this compound

| Reagent 1 | Reagent 2 | Product | Conditions |

|---|---|---|---|

| This compound | Acetic Anhydride | N-(2-Chloro-5-fluoropyridin-3-yl)acetamide | Base (e.g., Pyridine or Et₃N), Solvent (e.g., DCM or THF) |

Alkylation Reactions

Alkylation of the amine functionality introduces an alkyl substituent onto the nitrogen atom. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation, where the initially formed secondary amine reacts further to produce a tertiary amine and even a quaternary ammonium (B1175870) salt. This is because the product of each alkylation step is often more nucleophilic than the starting amine.

Alternative, more controlled methods for alkylation are often preferred. One such method is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, followed by in-situ reduction (e.g., with sodium borohydride) to yield the alkylated amine. This approach provides better control over the degree of alkylation. Palladium-catalyzed C,N-cross coupling reactions have also been presented as a simple approach toward N(3)-substituted-2,3-diaminopyridines. organic-chemistry.org

Diazotization Reactions for Further Functionalization

The primary amine at the C3 position of this compound is a key functional handle for synthetic diversification through diazotization. This process involves treating the aminopyridine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) or with fluoroboric acid (HBF₄). The reaction converts the amino group into a diazonium salt (-N₂⁺), which is a highly effective leaving group.

This diazonium intermediate is generally unstable and is used immediately in subsequent reactions to introduce a wide array of substituents onto the pyridine ring. This two-step sequence (diazotization followed by nucleophilic substitution) allows for the synthesis of various 3-substituted 2-chloro-5-fluoropyridine (B44960) derivatives that are otherwise difficult to access. For instance, in the synthesis of related compounds like 2-amino-5-fluoropyridine, diazotization is a critical step. researchgate.netdissertationtopic.netchemicalbook.com Optimal conditions for such reactions often involve low temperatures (e.g., -5 to 0 °C) to manage the instability of the diazonium salt. researchgate.net

Common transformations of the diazonium salt intermediate include:

Sandmeyer-type reactions: Using copper(I) salts (CuCl, CuBr, CuCN) to introduce chloro, bromo, or cyano groups.

Schiemann reaction: Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt (formed using HBF₄ and NaNO₂) to install a fluorine atom. researchgate.net

Hydrolysis: Reaction with water to introduce a hydroxyl group, yielding a pyridinol derivative.

Iodination: Using potassium iodide (KI) to introduce an iodine atom.

These reactions significantly expand the synthetic utility of this compound, making it a valuable building block.

Table 1: Potential Functionalizations via Diazotization

| Reagent(s) | Product | Reaction Type |

| 1. NaNO₂, HCl 2. CuCl | 2,3-Dichloro-5-fluoropyridine (B57959) | Sandmeyer |

| 1. NaNO₂, HBr 2. CuBr | 3-Bromo-2-chloro-5-fluoropyridine | Sandmeyer |

| 1. NaNO₂, H₂SO₄ 2. CuCN | 2-Chloro-5-fluoro-3-cyanopyridine | Sandmeyer |

| 1. NaNO₂, HBF₄ 2. Heat | 2-Chloro-3,5-difluoropyridine | Schiemann |

| 1. NaNO₂, H₂SO₄ 2. H₂O, Heat | 2-Chloro-5-fluoro-pyridin-3-ol | Hydrolysis |

| 1. NaNO₂, HCl 2. KI | 2-Chloro-5-fluoro-3-iodopyridine | Iodination |

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is complex, with potential reaction sites at the pyridine ring, the amino group, and the chloro substituent. The interplay between the electron-donating amino group and the electron-withdrawing halogen substituents and pyridine nitrogen dictates the reactivity and selectivity of these transformations.

Selective Reduction of Pyridine Ring or Substituents

Reduction reactions involving this compound can be directed either at the aromatic pyridine ring or at the substituents, depending on the reagents and conditions employed.

Pyridine Ring Reduction: The dearomatization of the pyridine ring is a synthetically valuable transformation for accessing saturated (piperidine) or partially saturated (dihydropyridine) scaffolds. nih.govrsc.org However, this requires overcoming the stability of the aromatic system. nih.gov

Catalytic Hydrogenation: This is a common method for reducing pyridines to piperidines. Catalysts like rhodium oxide (Rh₂O₃) have proven effective for hydrogenating various functionalized pyridines under mild conditions. rsc.org However, chemoselectivity can be an issue, as other functional groups may also be reduced. rsc.org For this compound, catalytic hydrogenation could potentially lead to the corresponding 2-chloro-5-fluoropiperidin-3-amine, but may also risk dehalogenation (removal of the chlorine atom).

Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH₄) or amine boranes can be used to achieve partial reduction to dihydropyridines (DHPs). nih.govrsc.org The regioselectivity (formation of 1,2-DHP vs. 1,4-DHP) is influenced by the N-substituent on the pyridine and the specific hydride reagent used. nih.govrsc.org

Dissolving Metal Reductions: Systems like samarium diiodide (SmI₂) in the presence of water can reduce pyridine to piperidine (B6355638) under mild conditions. clockss.org A significant consideration for aminopyridines is that this system can sometimes cause the elimination of the amino group. clockss.org

Substituent Reduction: The primary reducible substituent is the chloro group. Reductive dehalogenation can occur as a side reaction during catalytic hydrogenation, particularly with catalysts like palladium on carbon (Pd/C) in the presence of a base. This would lead to the formation of 5-fluoropyridin-3-amine. The fluoro and amino groups are generally stable to most common reducing conditions.

Table 2: Potential Reduction Pathways

| Reagent/Catalyst | Target | Potential Product(s) | Notes |

| H₂, Rh₂O₃ | Pyridine Ring | 2-Chloro-5-fluoropiperidin-3-amine | Risk of dehalogenation. rsc.org |

| NaBH₄ | Pyridine Ring | 2-Chloro-5-fluoro-1,2(or 1,4)-dihydropyridin-3-amine | Partial reduction. rsc.org |

| SmI₂/H₂O | Pyridine Ring | 5-Fluoropiperidine | Deamination and dehalogenation are possible. clockss.org |

| H₂, Pd/C | Chloro Group | 5-Fluoropyridin-3-amine | Reductive dehalogenation. |

Oxidation of the Amine Group or Pyridine Nitrogen

Oxidation reactions can target either the exocyclic amino group or the endocyclic pyridine nitrogen, with the outcome depending heavily on the oxidant used.

Oxidation of the Amine Group: The amino group of aminopyridines can be oxidized to a nitro group (-NO₂). A classic method for this transformation involves using a strong oxidizing mixture, such as 30% hydrogen peroxide in fuming sulfuric acid. acs.orgacs.org This powerful reagent has been successfully used to convert various aminopyridines into their corresponding nitropyridines. acs.org Kinetic studies on the oxidation of 3-aminopyridine (B143674) with peroxomonosulfuric acid (PMSA) show that the reaction proceeds via a nucleophilic attack of the amino nitrogen on the peroxy acid. researchgate.net Such a reaction on this compound would likely yield 2-chloro-5-fluoro-3-nitropyridine.

Oxidation of the Pyridine Nitrogen: The pyridine nitrogen can be oxidized to an N-oxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). However, in aminopyridines, the presence of the amino group can complicate this reaction. The amino group itself is susceptible to oxidation, and its electron-donating nature can influence the reactivity of the ring. While 2-aminopyridines have a lower oxidation potential than anilines, making them more stable against unwanted oxidation, the formation of N-oxides is a competing pathway. nih.gov Oxidation of related 1-aminopyridinium salts with lead(IV) acetate (B1210297) has been shown to result in ring-opened or rearranged products like acetamido-pyridones, indicating the complex reactivity of the pyridine nitrogen under certain oxidative conditions. rsc.org

Advanced Applications in Medicinal Chemistry Research

A Versatile Building Block in Drug Discovery

The distinct arrangement of atoms in 2-Chloro-5-fluoropyridin-3-amine, including chlorine, fluorine, and an amine group attached to a pyridine (B92270) ring, makes it a valuable starting material for creating new therapeutic agents. ossila.comamerigoscientific.com This strategic combination of functional groups allows for a variety of chemical reactions, enabling chemists to readily modify the molecule. ossila.com

Crafting Bioactive Molecules

The structure of this compound is a key element in the design and synthesis of novel bioactive compounds. researchgate.net Its pyridine core is a common feature in many medically important substances. Pyridine derivatives that also contain amino, chloro, and other functional groups have been noted for their potential in developing new therapies. researchgate.net The adaptability of this compound allows for its use in creating a diverse range of molecules with potential biological activity. researchgate.net

A Precursor for Pharmaceutical Compounds

This compound serves as a precursor in the synthesis of various pharmaceutical agents. For instance, it is a key intermediate in the production of treatments for conditions such as spinal muscular atrophy and thromboembolic diseases. google.com It is also used in the synthesis of antagonists for the glutamate (B1630785) receptor 2 (mGluR2), which are being investigated for central nervous system disorders. google.com

Developing Enzyme Inhibitors and Receptor Modulators

This compound is instrumental in the development of molecules that can inhibit enzymes or modulate receptors, which are crucial targets in drug therapy. It is used in the synthesis of inhibitors for cyclin-dependent kinases (CDKs), which are important in cancer treatment. ossila.com Additionally, it is a component in the creation of disruptors of the glucokinase-glucokinase regulatory protein interaction, a target for type II diabetes mellitus. ossila.com The compound is also integral to the development of positive allosteric modulators of AMPA receptors, which have potential applications in treating various neurodegenerative and psychiatric disorders. nih.gov

Synthesizing Active Pharmaceutical Ingredients (APIs)

The compound is a key starting material for the synthesis of various Active Pharmaceutical Ingredients (APIs). ossila.com A notable example is its use in the synthesis of Olmesartan medoxomil, a medication for hypertension. nbinno.com The synthesis of this API involves reacting 2-Chloro-5-fluoropyridine (B44960), a related compound, with other chemical reagents. nbinno.com

Integration into Complex Chemical Scaffolds

The structure of this compound allows for its incorporation into more complex molecular architectures, expanding the range of possible drug candidates.

Building Pyridine-Based Libraries

This compound is a valuable synthon, or building block, for creating libraries of pyridine-based compounds. enamine.net These libraries, which contain a multitude of structurally related compounds, are essential tools in high-throughput screening to identify new lead compounds in the drug discovery process. The fluorinated and chlorinated pyridine structure provides a foundation for generating a diverse set of molecules for biological testing. sigmaaldrich.combldpharm.com

Scaffold Morphing Strategies

Scaffold morphing is a powerful drug design strategy that involves modifying the core structure of a molecule to improve its pharmacological properties while retaining key binding interactions. The pyridine ring of this compound offers a rich template for such transformations.

One common approach involves the transformation of the pyridine core into other heterocyclic systems. For instance, knowledge gained from the structure-activity relationships of quinazoline-based inhibitors can be utilized to morph the pyridine scaffold into quinoline (B57606) and pyrazolopyrimidine cores. rsc.org This strategy aims to expand chemical diversity and can lead to significant improvements in enzyme potency and selectivity. rsc.org For example, morphing a quinazoline (B50416) scaffold to a quinoline or pyrazolopyrimidine has been shown to enhance potency against mycobacterial ATP synthesis by 10-fold and selectivity against mammalian mitochondrial ATP synthesis by over 100-fold. rsc.org

Another strategy involves ring expansion or fusion. The inherent reactivity of the aminopyridine system allows for the construction of fused bicyclic systems, such as imidazo[4,5-b]pyridines. These new scaffolds can present different vectors for substituent placement, enabling the exploration of new chemical space and the optimization of interactions with biological targets.

Structure-Activity Relationship (SAR) Studies

The biological activity of derivatives of this compound is highly dependent on the nature and position of its substituents. Understanding these structure-activity relationships (SAR) is crucial for the rational design of potent and selective inhibitors.

Influence of Halogen Substituent Position on Biological Activity

The presence and position of halogen atoms on the pyridine ring significantly impact the electronic properties and binding interactions of the molecule. The 2-chloro substituent in this compound serves as a key handle for synthetic modifications, often being displaced by other functional groups to build more complex molecules. The 5-fluoro substituent, on the other hand, can enhance binding affinity through favorable interactions with the target protein and can also improve metabolic stability by blocking potential sites of metabolism.

In related series of kinase inhibitors, the position of halogen substituents has been shown to be critical for activity. For example, in a series of pyrazole-based Aurora A kinase inhibitors, a nitro group was found to be more optimal than a chloro substituent at a specific position. nih.gov This highlights the importance of fine-tuning the electronic nature of the pyridine ring to achieve optimal target engagement. The specific placement of chlorine and fluorine in the starting scaffold provides a distinct electronic and steric profile that influences the subsequent SAR of its derivatives.

Impact of Functional Group Modifications on Target Binding

Modification of the 3-amino group is a common strategy to explore SAR. Acylation or sulfonylation of the amine can introduce new vectors that can interact with specific residues in a target's binding site. For instance, in the development of glycogen (B147801) synthase kinase-3 (GSK-3) inhibitors based on an isonicotinamide (B137802) scaffold, the nature of the substituent on the amino group was found to be a key determinant of potency and selectivity. researchgate.net

Furthermore, the synthesis of various amide and urea (B33335) derivatives from the 3-amino group allows for the introduction of a wide range of chemical functionalities. These modifications can impact solubility, cell permeability, and target binding affinity. The choice of the reacting partner for the amino group is critical and is often guided by the structural information of the target protein to maximize favorable interactions.

Preclinical Research and Potential Therapeutic Areas

Derivatives of this compound have shown promise in preclinical studies for the treatment of cancer and metabolic disorders.

Cancer Treatments via Kinase Inhibition

The 2-aminopyridine (B139424) scaffold is a well-established pharmacophore in the design of kinase inhibitors. Derivatives of this compound have been investigated as inhibitors of various kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs) and Aurora kinases.

For example, this compound is a key intermediate in the synthesis of potent and selective inhibitors of CDK8 and CDK19. nih.gov In the development of dual FLT3/Aurora kinase inhibitors for acute myeloid leukemia, imidazo[4,5-b]pyridine-based compounds, which can be synthesized from substituted aminopyridines, have demonstrated oral bioavailability and efficacy in preclinical models. acs.org The optimization of these scaffolds often involves modifying the substituents on the pyridine ring to improve potency, selectivity, and pharmacokinetic properties. acs.org

Modulators of Glucokinase-Glucokinase Regulatory Protein

In the field of metabolic diseases, this compound has been utilized in the synthesis of small molecule disruptors of the glucokinase (GK) and glucokinase regulatory protein (GKRP) interaction. nih.gov This interaction plays a key role in regulating glucose homeostasis, and its disruption is a potential therapeutic strategy for type 2 diabetes.

Preclinical studies with such compounds have demonstrated a robust pharmacodynamic response, including GK translocation and dose-dependent reductions in blood glucose levels in animal models. nih.gov The development of these modulators has benefited from structure-based drug design, allowing for the optimization of potency and metabolic stability. nih.gov While early tool compounds showed high metabolic turnover, further optimization led to the discovery of metabolically stable disruptors with improved pharmacokinetic profiles. nih.gov

Potential for Anti-tumor Activity

Recent research has highlighted the potential of this compound derivatives in the development of new anti-cancer therapies. This compound serves as a crucial starting material for the synthesis of molecules that exhibit cytotoxic effects against various cancer cell lines.

One area of investigation involves the synthesis of quinolone derivatives. Researchers have developed novel quinolones that demonstrate promising anticancer activity by acting as small molecule modulators of miRNA maturation through binding to TRBP (TAR RNA-binding protein). rsc.org For instance, a derivative, compound 33 , showed anti-ovarian cancer activity with GI50 values between 13.52–31.04 μM and exhibited a synergistic effect with cisplatin (B142131) in cisplatin-resistant cells. rsc.org The mechanism of action for some of these quinolones has been shown to be independent of topoisomerase inhibition, a common target for many anticancer drugs. rsc.org

Furthermore, this compound is utilized in the synthesis of inhibitors for cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer. ossila.com Specifically, it is a building block for creating potent and selective inhibitors of CDK8 and CDK19. ossila.com The pyridine structure is also integral to the development of thieno[2,3-b]pyridines, which have shown potent anti-proliferative effects in triple-negative breast cancer and colorectal cancer cell lines by potentially inhibiting phosphoinositide phospholipase C (PI-PLC). mdpi.com

The combination of a thiazolidinone moiety with a structural fragment derived from this compound has led to the creation of hybrid molecules with significant cytotoxic effects on tumor cells. nih.gov These hybrid molecules have demonstrated activity against a wide range of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. nih.gov

Table 1: Selected Anti-tumor Activity of this compound Derivatives

| Derivative Class | Target/Mechanism | Cancer Cell Line(s) | Observed Activity (IC50/GI50) |

| Quinolones | miRNA maturation modulation (TRBP binding) | Ovarian Cancer | 13.52–31.04 μM |

| Thieno[2,3-b]pyridines | Phosphoinositide phospholipase C (PI-PLC) inhibition | Breast (MDA-MB-231), Colorectal (HCT116) | 25–50 nM |

| Ciminalum-thiazolidinone hybrids | Not specified | Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, Breast | Submicromolar to micromolar range |

Research into Central Nervous System Disorders

The pyridine scaffold is a common feature in many compounds that are active in the central nervous system (CNS). nih.gov Derivatives of this compound are being investigated for their potential to treat a range of CNS disorders due to their ability to interact with specific receptors and enzymes in the brain. myskinrecipes.com Pyridine derivatives, in general, have been explored for their potential as anesthetics, anti-inflammatory agents, and treatments for various neurological and psychiatric conditions. nih.govresearchgate.net

Research into pyridine alkaloids has shown their therapeutic potential for conditions such as Alzheimer's disease, Parkinson's disease, anxiety, depression, and epilepsy. nih.gov While direct research linking this compound to specific CNS disorders is ongoing, its use as a precursor for more complex molecules places it at the forefront of developing new CNS-active drugs. The introduction of fluorine into drug candidates can often enhance properties such as metabolic stability and binding affinity, making fluorinated pyridines like this one particularly interesting for CNS drug discovery. The brain is a complex organ, and the development of drugs that can effectively cross the blood-brain barrier and exert a specific effect is a significant challenge. The chemical properties of this compound make it a promising starting point for the design of such drugs.

Anticoagulant Research

While direct studies on the anticoagulant properties of this compound itself are not extensively documented in the provided search results, its role as a synthetic intermediate suggests its potential utility in this area. The development of novel anticoagulants is a critical area of research to prevent and treat thromboembolic diseases. Many modern anticoagulants are heterocyclic compounds, and the pyridine nucleus is a common scaffold in their design. The specific combination of chloro and fluoro substituents on the pyridine ring of this compound offers unique electronic and steric properties that can be exploited to design molecules with high affinity and selectivity for coagulation cascade enzymes, such as Factor Xa or thrombin. Further research is needed to explore the synthesis of derivatives of this compound and to evaluate their potential as effective and safe anticoagulant agents.

Development of Biological Probes

The unique chemical properties of this compound also make it a valuable tool in the development of biological probes. epa.gov These probes are essential for studying biological processes at the molecular level. The presence of the halogen atoms allows for the introduction of reporter groups, such as fluorescent dyes or radioactive isotopes, through various chemical reactions. This enables researchers to track the distribution and interaction of the resulting molecules within cells and organisms.

For example, a derivative of this compound could be modified to create a probe that specifically binds to a target protein. By attaching a fluorescent tag, researchers can then visualize the location and concentration of that protein within a cell using fluorescence microscopy. This information is invaluable for understanding the protein's function and its role in disease. The reactivity of the amine group and the potential for substitution of the chlorine atom provide versatile handles for chemical modification, making this compound a highly adaptable platform for the design of customized biological probes.

Applications in Agrochemical Research

Use as an Intermediate for Agrochemical Synthesis

2-Chloro-5-fluoropyridin-3-amine serves as a crucial chemical raw material, or intermediate, in the multi-step synthesis of complex agrochemical products. pipzine-chem.com Its structure is a key component for building high-efficiency and low-toxicity pesticides, including fungicides. pipzine-chem.com The compound is part of a broader class of substituted pyridines that are fundamental to the production of a wide range of agricultural chemicals. verypharm.comagropages.com

While direct synthesis pathways for commercial products starting from this compound are detailed in proprietary patents, the utility of its structural motifs is well-documented in agrochemical synthesis. For instance, a closely related intermediate, 2-amino-3-chloro-5-(trifluoromethyl) pyridine (B92270) (ACTF), which shares the chloro- and amino-substituted pyridine core, is essential for producing the fungicide fluazinam (B131798) and the nematicide fluazaindolizine. agropages.comsemanticscholar.org Similarly, 2-chloro-5-fluoropyridine-3-carboxylic acid, another derivative, is employed in the formulation of effective herbicides and fungicides. chemimpex.com The production of these intermediates often involves sophisticated chemical processes, starting from readily available industrial materials and proceeding through short, efficient reaction pathways. google.com

The following table details key agrochemicals that are synthesized from intermediates structurally related to this compound, highlighting the importance of this chemical class.

| Agrochemical | Type | Key Intermediate |

| Fluazinam | Fungicide | 2-Amino-3-chloro-5-trifluoromethyl pyridine (ACTF) agropages.com |

| Fluazaindolizine | Nematicide | 2-Amino-3-chloro-5-(trifluoromethyl) pyridine semanticscholar.org |

| Haloxyfop-methyl | Herbicide | 2-Amino-3-chloro-5-trifluoromethyl pyridine (derived from DCTF) agropages.com |

| Chlorfluazuron | Insecticide | 2-Amino-3-chloro-5-trifluoromethyl pyridine (derived from DCTF) agropages.com |

Development of Novel Agrochemicals with Bioactive Properties

The quest for new and improved crop protection agents drives extensive research, and the 2-chloro-5-fluoropyridine (B44960) scaffold is a frequent starting point for discovery. pipzine-chem.com Its structural features are leveraged to construct novel molecules that exhibit precise killing effects on specific pests or pathogens while minimizing environmental impact, aligning with the goals of green agriculture. pipzine-chem.com

One area of research has focused on synthesizing new 5-chloro-3-fluorophenoxypyridines that incorporate a 1,3,4-oxadiazole (B1194373) ring. researchgate.net In a study, these compounds were prepared and tested for herbicidal activity against various weeds. The results were promising, with nearly all the synthesized compounds showing moderate to high levels of activity. researchgate.net Notably, one specific derivative, 5-chloro-3-fluoro-2-(4-{(R)-1-[5-(2-propynylthio)-1,3,4-oxadiazol-2-yl]ethoxy}phenoxy)pyridine, demonstrated potent herbicidal effects without causing injury to the crops. researchgate.net

In another research avenue, scientists have designed and synthesized novel diamide (B1670390) compounds with the aim of developing potent and more environmentally friendly pesticides. mdpi.com This research has shown that incorporating a para-hexa/heptafluoroisopropylphenyl group is a key factor for the fungicidal activity in new N-phenyl amide compounds, which also exhibit insecticidal and acaricidal properties. mdpi.com The synthesis of these complex molecules often begins with foundational building blocks to construct the desired chemical skeletons. mdpi.com

The table below summarizes findings from research into novel agrochemicals derived from or related to the this compound structure.

| Compound Class | Target Bioactivity | Key Research Finding |

| 5-chloro-3-fluorophenoxypyridines with 1,3,4-oxadiazole ring | Herbicidal researchgate.net | Showed moderate to high activity against tested weeds, with one compound exhibiting potent activity and crop safety. researchgate.net |

| Diamide compounds with polyfluoro-substituted phenyl groups | Fungicidal, Insecticidal, Acaricidal mdpi.com | The para-hexa/heptafluoroisopropylphenyl group was identified as a key fragment for fungicidal activity. mdpi.com |

Structure-Function Relationships in Agrochemical Design

The design of effective agrochemicals relies heavily on understanding the relationship between a molecule's structure and its biological activity. The this compound scaffold is a prime example of how specific structural features can be exploited to create potent and selective pesticides. pipzine-chem.commyskinrecipes.com

The presence and position of the chlorine and fluorine atoms on the pyridine ring are critical. These halogen atoms can influence the molecule's electronic properties, lipophilicity, and metabolic stability, all of which affect how it interacts with its biological target in a pest or pathogen. pipzine-chem.com This unique substitution pattern can give the resulting pesticides enhanced biological activity and selectivity. pipzine-chem.com

Research into the development of the insecticide sulfoxaflor (B1682526) illustrates this principle well. Early research explored phenyl derivatives which showed only weak fungicidal activity. semanticscholar.org However, a significant breakthrough occurred when the phenyl group was replaced with a hetero-aromatic ring, specifically a pyridine moiety, which led to the discovery of insecticidal activity. semanticscholar.org Further optimization revealed that a 6-(trifluoromethyl)pyridine substructure was optimal for excellent insecticidal effects. semanticscholar.org

Similarly, in the development of the nematicide fluazaindolizine, the trifluoromethyl group at the 6-position of the imidazopyridine moiety was found to be particularly important for its nematicidal activity. semanticscholar.org Derivatives without this group or with other halogen substitutions showed inferior performance. semanticscholar.org This highlights how the strategic placement of fluorinated groups, a feature related to the core structure of this compound, is crucial for designing highly effective agrochemicals.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Molecular Geometries

Detailed conformational analysis and specific molecular geometry studies for 2-Chloro-5-fluoropyridin-3-amine, derived from computational methods like Density Functional Theory (DFT), are not extensively available in peer-reviewed literature. However, computational databases provide some basic insights. For instance, the molecule is noted to have zero rotatable bonds, suggesting a largely planar and rigid structure. mdpi.com This rigidity is expected due to the aromatic pyridine (B92270) ring system.

Electronic Structure Investigations

Comprehensive electronic structure investigations, including detailed analyses of Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO) energies, and Molecular Electrostatic Potential (MEP) maps for this compound, have not been specifically reported in published research. However, basic electronic properties have been calculated and are available in chemical databases.

Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 38.9 Ų | mdpi.com |

| Hydrogen Bond Donor Count | 1 | mdpi.com |

| Hydrogen Bond Acceptor Count | 2 | mdpi.com |

These values suggest the molecule has a moderate polar surface area and potential for participating in hydrogen bonding, which are key characteristics in molecular interactions.

Reaction Mechanism Elucidation through Computational Methods

Currently, there are no specific published studies that utilize computational methods to elucidate the reaction mechanisms involving this compound. Such studies would be valuable for understanding its reactivity as a synthetic intermediate.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

While this compound has been used as a synthetic intermediate in the development of potential therapeutic agents, specific molecular docking or molecular dynamics (MD) simulations for this compound itself are not reported in the available literature. For example, in a study focused on developing influenza polymerase PB2 inhibitors, this compound was used as an intermediate (referred to as compound 17) in a multi-step synthesis. mdpi.comnih.govresearchgate.netsemanticscholar.org The final, more complex molecules, but not the intermediate, were the subject of MD simulations to analyze their binding interactions with the target protein. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

No published Quantitative Structure-Activity Relationship (QSAR) models that include this compound as part of the training or test set were identified in the course of this review.

Prediction of Spectroscopic Properties

Computed Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 146.55 g/mol | |

| Exact Mass | 146.0047040 Da |

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 2-Chloro-5-fluoropyridin-3-amine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon and hydrogen framework of a molecule. For this compound (C₅H₄ClFN₂), ¹H NMR, ¹³C NMR, and ¹⁹F NMR would provide definitive structural information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the amine (-NH₂) protons.

The two protons on the pyridine (B92270) ring are in different chemical environments and would therefore have different chemical shifts. Their proximity to the fluorine and chlorine atoms, as well as the amine group, influences their electronic environment.

The proton at the C4 position would likely appear as a doublet of doublets due to coupling with the C6 proton and the fluorine atom.

The proton at the C6 position would also likely appear as a doublet of doublets, coupling to the C4 proton and the fluorine atom.

The amine group protons (-NH₂) would typically appear as a broad singlet, although its chemical shift and appearance can be influenced by the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would account for all five carbon atoms in the pyridine ring.

Five distinct signals are expected, as each carbon atom is in a unique chemical environment.

The chemical shifts of the carbons are significantly influenced by the attached substituents. Carbons bonded to electronegative atoms like chlorine, fluorine, and nitrogen will be deshielded and appear at a higher chemical shift (downfield).

Carbon-fluorine coupling (¹J_C-F, ²J_C-F, etc.) would be observed, splitting the signals of the carbons near the fluorine atom into doublets, which is a key characteristic feature.

Expected ¹H and ¹³C NMR Data Please note: The following table is based on theoretical predictions and general principles of NMR spectroscopy, as specific experimental data for this compound is not widely published.

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|---|

| ¹H | H-4 | ~7.0-7.5 | dd (doublet of doublets) | J(H-H), J(H-F) |

| ¹H | H-6 | ~7.8-8.2 | dd (doublet of doublets) | J(H-H), J(H-F) |

| ¹H | -NH₂ | ~4.0-6.0 (broad) | s (singlet) | N/A |

| ¹³C | C-2 | ~135-145 | d (doublet) | J(C-F) |

| ¹³C | C-3 | ~130-140 | d (doublet) | J(C-F) |

| ¹³C | C-4 | ~120-130 | d (doublet) | J(C-F) |

| ¹³C | C-5 | ~150-160 | d (doublet) | ¹J(C-F) |

| ¹³C | C-6 | ~140-150 | d (doublet) | J(C-F) |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be particularly informative.

The molecular formula is C₅H₄ClFN₂. The exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N). nih.gov

Expected Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak corresponding to the molecule's mass. Due to the presence of chlorine, a characteristic isotopic pattern will be observed. The two major isotopes of chlorine are ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two main molecular ion peaks:

[M]⁺ peak for the molecule containing ³⁵Cl.

[M+2]⁺ peak for the molecule containing ³⁷Cl, with an intensity of approximately one-third of the [M]⁺ peak.

Fragmentation Pattern: Electron ionization (EI) would cause the molecule to fragment in a predictable manner. Common fragmentation pathways would involve the loss of the chlorine atom, the amino group, or other small neutral molecules, providing further structural clues.

Predicted Mass Spectrometry Data

| Ion | Formula | Expected m/z (for ³⁵Cl) | Expected m/z (for ³⁷Cl) | Notes |

|---|---|---|---|---|

| [M]⁺ | C₅H₄ClFN₂ | 146.0047 | 148.0018 | Molecular ion peak with characteristic M/M+2 ratio of ~3:1. nih.gov |

| [M-Cl]⁺ | C₅H₄FN₂ | 111.0362 | - | Loss of chlorine atom. |

| [M-NH₂]⁺ | C₅H₂ClFN | 130.9887 | 132.9858 | Loss of the amino group. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would display characteristic absorption bands for the N-H bonds of the amine and the C-F, C-Cl, and aromatic C-N/C-C bonds.

Expected IR Absorption Bands

| Functional Group | Bond Type | Expected Frequency Range (cm⁻¹) | Vibration Type |

|---|---|---|---|

| Amine | N-H | 3300-3500 | Symmetric and asymmetric stretching (typically two bands) |

| Amine | N-H | 1590-1650 | Scissoring (bending) |

| Aromatic Ring | C=C / C=N | 1400-1600 | Ring stretching |

| Aryl-Fluorine | C-F | 1200-1270 | Stretching |

| Aryl-Chlorine | C-Cl | 1000-1100 | Stretching |

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating the target compound from impurities, byproducts, or starting materials, thereby allowing for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile and thermally sensitive compounds like this compound. bldpharm.com A reversed-phase HPLC method would be most suitable.

Principle: The compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) is pumped through the column. The compound and any impurities are separated based on their differential partitioning between the two phases.

Detection: A UV detector is typically used, as the pyridine ring is a strong chromophore that absorbs UV light. The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram.

Quantification: By running a series of standards of known concentration, a calibration curve can be generated to accurately quantify the amount of this compound in a sample.

Typical HPLC Method Parameters

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water |

| Detector | UV-Vis, typically at ~254 nm or a wavelength of maximum absorbance |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography (GC)

Gas Chromatography (GC) can be used for the analysis of volatile and thermally stable compounds. Given the structure of this compound, it should have sufficient volatility and thermal stability for GC analysis, particularly if derivatized.